8-(Phenylmethoxy)guanosine

Catalog No.
S12867984
CAS No.
M.F
C17H19N5O6
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Phenylmethoxy)guanosine

Product Name

8-(Phenylmethoxy)guanosine

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

Molecular Formula

C17H19N5O6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1

InChI Key

RNSGUQLXDMZREX-BWIWHEPQSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N

8-(Phenylmethoxy)guanosine is a synthetic analog of guanosine, characterized by the introduction of a phenylmethoxy group at the 8-position of the guanosine molecule. Its molecular formula is C17H19N5O6C_{17}H_{19}N_{5}O_{6}, with a molecular weight of approximately 389.36 g/mol. This compound exhibits unique properties due to the modification of the guanosine structure, which is crucial for its biological activity and potential applications in medicinal chemistry .

, including:

  • Oxidation: The compound can be oxidized to yield different oxidation products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the compound, often using reducing agents like sodium borohydride.
  • Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions, allowing for further functionalization of the molecule .

These reactions highlight the versatility of 8-(Phenylmethoxy)guanosine in synthetic organic chemistry.

8-(Phenylmethoxy)guanosine displays notable biological activities, particularly as an immunostimulatory agent. Some studies indicate that it can induce type I interferons, which are crucial for antiviral responses. The mechanism of action is believed to involve the activation of Toll-like receptor 7 (TLR7), leading to enhanced immune responses in various animal models . Additionally, guanosine analogs like 8-(Phenylmethoxy)guanosine may interact with G-protein coupled receptors, contributing to their neuroprotective effects .

The synthesis of 8-(Phenylmethoxy)guanosine typically involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
  • Introduction of Phenylmethoxy Group: The protected guanosine is reacted with a phenylmethoxy reagent under controlled conditions to introduce the phenylmethoxy group at the 8-position.
  • Deprotection: Finally, the protecting groups are removed to yield 8-(Phenylmethoxy)guanosine .

Optimization of these steps is critical for improving yield and purity during industrial-scale production.

8-(Phenylmethoxy)guanosine has potential applications in several fields:

  • Pharmaceuticals: Due to its immunostimulatory properties, it may be developed as a therapeutic agent for viral infections or as an adjuvant in vaccines.
  • Biochemical Research: It serves as a valuable tool in studying guanosine analogs and their interactions with biological systems, particularly in understanding immune responses and cellular signaling pathways .

Research indicates that 8-(Phenylmethoxy)guanosine interacts primarily through TLR7 activation, leading to enhanced immune responses. Studies have shown that its functional activity is closely tied to its ability to engage with specific receptors involved in immune signaling pathways . Additionally, its interactions with G-protein coupled receptors suggest further avenues for exploring its pharmacological potential.

Several compounds share structural similarities with 8-(Phenylmethoxy)guanosine. Here are some notable examples:

Compound NameStructure/ModificationUnique Features
GuanosineNo modificationsNatural nucleoside; involved in RNA synthesis
8-Oxo-7,8-dihydroguanineOxidized form of guanineKnown oxidative lesion; impacts DNA stability
8-HydroxyguanosineHydroxyl group at position 8Marker for oxidative stress
2-AminopurineAmino group at position 2Antiviral activity; interacts with RNA

The uniqueness of 8-(Phenylmethoxy)guanosine lies in its specific phenylmethoxy substitution at the 8-position, which enhances its biological activity compared to other analogs and contributes to its distinct pharmacological profile .

The synthesis of 8-(phenylmethoxy)guanosine, also known as 8-benzyloxyguanosine, can be approached through careful retrosynthetic analysis to identify the most efficient synthetic pathways [3]. The primary disconnection in the retrosynthetic analysis of 8-(phenylmethoxy)guanosine involves the C8-O bond between the guanosine core and the phenylmethoxy (benzyloxy) group [5]. This disconnection reveals two key precursors: a suitably activated guanosine derivative and benzyl alcohol as the phenylmethoxy source [7].

The most common retrosynthetic approach involves the use of 8-bromoguanosine as the key intermediate, which can undergo nucleophilic aromatic substitution with the phenylmethoxy group [5] [13]. The 8-bromoguanosine itself can be prepared from unmodified guanosine through selective bromination at the C8 position [12]. This strategy takes advantage of the electrophilic nature of the C8 position in the purine ring system [15].

Another potential disconnection involves the direct functionalization of the C8-H bond of guanosine through radical-based or transition metal-catalyzed processes [13]. This approach eliminates the need for pre-functionalization of the C8 position with a halogen, potentially offering a more atom-economical route [31].

For the preparation of more complex derivatives, additional disconnections may involve the ribose moiety, particularly when modifications at the 2', 3', or 5' positions are desired [19]. These disconnections typically require orthogonal protecting group strategies to ensure selective functionalization [16].

The key synthetic challenges identified through retrosynthetic analysis include:

  • Achieving regioselectivity for C8 modification in the presence of other nucleophilic sites [10]
  • Controlling the stereochemistry at the anomeric position during transformations [7]
  • Managing the protecting group strategy to prevent unwanted side reactions [16]
  • Ensuring compatibility of reaction conditions with the sensitive glycosidic bond [13]

These considerations guide the development of synthetic routes that maximize yield and purity while minimizing the formation of side products [5] [7].

Regioselective Alkylation Strategies at C8 Position

The regioselective alkylation at the C8 position of guanosine to form 8-(phenylmethoxy)guanosine requires careful control of reaction conditions to ensure selectivity over other nucleophilic sites present in the guanosine molecule [9]. Several strategies have been developed to achieve this regioselectivity [10].

The most widely employed approach involves nucleophilic aromatic substitution (SNAr) reactions using 8-bromoguanosine as the substrate [5]. The C8-brominated guanosine derivative serves as an excellent electrophile for displacement by the phenylmethoxy (benzyloxy) nucleophile [7]. This reaction typically proceeds under basic conditions, where the benzyl alcohol is first converted to its corresponding alkoxide [5].

A classical method involves treating 8-bromoguanosine with freshly prepared sodium benzyloxide under conditions suitable for nucleophilic aromatic substitution [5]. The reaction proceeds via an addition-elimination mechanism, where the benzyloxide attacks the electrophilic C8 position, followed by elimination of the bromide leaving group [13]. This approach typically yields the desired 8-(phenylmethoxy)guanosine in yields ranging from 60-75% .

Alternative strategies for C8 alkylation include:

  • BOP-mediated benzylation: Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) can activate the C8 position for nucleophilic attack, enabling benzylation under neutral conditions . This method circumvents the need for strong bases, minimizing degradation pathways and improving yields to approximately 78% .

  • Mesitylenesulfonyl chloride activation: This approach activates the C8 position via transient sulfonation, facilitating benzyloxy group incorporation . This method is particularly effective for sterically hindered substrates and can achieve yields of up to 82% .

  • Radical-based alkylation: Recent advances have demonstrated that the C8-H bond of guanosine can be directly functionalized through radical-based processes [12]. This approach involves generating alkyl radicals that selectively add to the C8 position, followed by oxidation to restore aromaticity [13].

  • Transition metal-catalyzed approaches: Palladium-catalyzed cross-coupling reactions have been developed for the direct C8 functionalization of guanosine derivatives [10]. These methods often employ C8-halogenated guanosines as substrates and can accommodate a wide range of coupling partners [13].

The choice of base and solvent significantly impacts the regioselectivity and efficiency of these reactions [9]. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically preferred as they facilitate the nucleophilic substitution process . The use of sterically hindered bases such as potassium carbonate or sodium hydride can enhance selectivity for the C8 position over other nucleophilic sites in the guanosine molecule [9] [10].

Protecting Group Schemes for Guanosine Derivatives

The successful synthesis of 8-(phenylmethoxy)guanosine often requires sophisticated protecting group strategies to control the reactivity of the multiple functional groups present in guanosine [16]. These protecting groups must be carefully selected to ensure compatibility with the reaction conditions while allowing for selective deprotection at the appropriate stages of synthesis [17].

For the guanine nucleobase, several protecting group schemes have been developed to mask the reactive sites during C8 modification [16]. The exocyclic amino group at the N2 position is commonly protected using acyl groups such as acetyl, benzoyl, or isobutyryl [21]. These groups can be introduced through transient protection approaches, where the nucleoside is first treated with trimethylsilyl chloride to protect the hydroxyl groups, followed by acylation and subsequent removal of the silyl groups [21].

The O6 position of guanine is another site that often requires protection to prevent side reactions during C8 modification [16]. Common protecting groups for this position include:

  • tert-Butyl groups: The O6-tert-butyl protection has been employed in combination with N2-tert-butyloxycarbonyl (Boc) protection to create an acid-labile protection scheme for guanosine phosphoramidites [16].

  • 2-Nitrophenyl or 4-nitrophenylethyl groups: These groups provide robust protection of the O6 position and can be selectively removed under mild conditions [17].

  • tert-Butyldiphenylsilyl groups: Silyl protection at the O6 position offers orthogonality to other protecting groups and can be removed under fluoride-mediated conditions [17].

For the ribose moiety, protection of the 2', 3', and 5' hydroxyl groups is often necessary to prevent unwanted side reactions [19]. The Markiewicz protection protocol, which employs 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl to simultaneously block the 5' and 3' hydroxyl groups, is particularly useful for selective 2'-O-alkylation of guanosine derivatives [17]. This approach leaves the 2'-hydroxyl free for subsequent modification while protecting the other positions [17].

Alternative ribose protecting group schemes include:

Protecting GroupPositionRemoval ConditionsAdvantages
tert-Butyldimethylsilyl (TBDMS)2', 3', 5'-OHFluoride treatmentOrthogonal to most nucleobase protections
Acetyl2', 3', 5'-OHBasic conditionsEasily introduced and removed
Benzoyl2', 3', 5'-OHBasic conditionsEnhanced crystallinity of intermediates
Tetrahydropyranyl2'-OHAcidic conditionsSelective for 2'-OH in certain conditions

The selection of an appropriate protecting group scheme depends on the specific synthetic route and the desired modifications [19]. For the synthesis of 8-(phenylmethoxy)guanosine, a common approach involves protecting the exocyclic amino group and the ribose hydroxyl groups prior to C8 bromination and subsequent benzyloxylation [16] [17]. After the C8 modification is complete, the protecting groups can be selectively removed under appropriate conditions to yield the desired product [21].

Catalytic Approaches in Pseudodisaccharide Formation

While 8-(phenylmethoxy)guanosine itself is not a pseudodisaccharide, the synthetic methodologies developed for pseudodisaccharide formation have significant relevance to its synthesis, particularly when considering more complex derivatives or analogs [22]. Pseudodisaccharides, which comprise carbasugar analogs linked to natural sugars, share similar synthetic challenges in terms of regioselective bond formation and stereochemical control [22].

Catalytic approaches to pseudodisaccharide formation often involve the creation of glycosidic or C-glycosidic bonds, which can be adapted for the synthesis of modified nucleosides like 8-(phenylmethoxy)guanosine [23]. These methods typically employ transition metal catalysts to facilitate bond formation under mild conditions with high selectivity [25].

One relevant catalytic approach involves the ring-opening of cyclic sulfates by alkoxides, which has been successfully applied in the synthesis of ether-linked pseudodisaccharides connected to 8-alkylated guanines [3] [23]. This methodology could potentially be adapted for the synthesis of 8-(phenylmethoxy)guanosine derivatives with additional structural complexity [23].

The key steps in this approach include:

  • Formation of a cyclic sulfate from a diol precursor using thionyl chloride followed by oxidation with sodium periodate in the presence of catalytic ruthenium(II) chloride [23].

  • Nucleophilic ring-opening of the cyclic sulfate by an alkoxide generated from an alcohol precursor, typically in a polar solvent such as hexamethylphosphoramide (HMPA) or tetrahydrofuran (THF) [23].

  • Subsequent transformations to introduce the guanine moiety, often through reductive cyclization procedures [23].

Another catalytic approach relevant to 8-(phenylmethoxy)guanosine synthesis involves the use of palladium catalysts for cross-coupling reactions [25]. Palladium-catalyzed methods have been developed for the direct C8 functionalization of guanosine derivatives, offering an alternative to traditional nucleophilic substitution approaches [13]. These methods typically employ C8-halogenated guanosines as substrates and can accommodate a wide range of coupling partners, potentially including benzyl alcohol derivatives [13] [31].

Recent advances in catalytic glycosylation have also introduced novel activation modes that could be applied to the synthesis of modified nucleosides [25]. For example, the use of glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates (CCBz) promoted by scandium(III) catalysts represents a versatile approach for the construction of various glycosidic bonds under mild conditions [25]. This methodology could potentially be adapted for the synthesis of 8-(phenylmethoxy)guanosine derivatives with modifications at the ribose moiety [25].

The development of catalytic approaches for pseudodisaccharide formation continues to expand the synthetic toolbox available for the preparation of complex nucleoside derivatives, offering potential advantages in terms of efficiency, selectivity, and scalability [22] [23] [25].

Optimization of Reductive Cyclization Procedures

Reductive cyclization procedures play a crucial role in the synthesis of 8-(phenylmethoxy)guanosine and related nucleoside derivatives, particularly in the formation of the guanine heterocycle or in the modification of pre-existing purine systems [29]. These procedures often involve the reduction of nitro or nitroso intermediates to form new ring systems or to introduce functionality at specific positions [23].

In the context of 8-(phenylmethoxy)guanosine synthesis, reductive cyclization can be employed in several ways:

  • Formation of the guanine base: Reductive cyclization of 4-N-acyl-2,4-diamino-5-nitrosopyrimidine derivatives can lead to the formation of the guanine heterocycle [23]. This approach has been utilized in the synthesis of 8-substituted guanosine derivatives, where the C8 position is functionalized during or after the cyclization process [23].

  • Introduction of the phenylmethoxy group: In some synthetic routes, the phenylmethoxy group may be introduced through reductive processes that involve radical intermediates [12]. These approaches can offer alternatives to traditional nucleophilic substitution methods [13].

  • Modification of the ribose moiety: Reductive procedures can also be employed for the modification of the sugar component, particularly in the synthesis of complex nucleoside analogs [29].

Optimization of these reductive cyclization procedures typically focuses on several key parameters:

  • Choice of reducing agent: Common reducing agents include triphenylphosphine, sodium borohydride, tin(II) chloride, and catalytic hydrogenation systems [23] [29]. The selection depends on the specific functional groups present and the desired selectivity [29].

  • Reaction conditions: Temperature, solvent, and reaction time significantly impact the efficiency and selectivity of reductive cyclization processes [29]. For example, the reductive cyclization of nitrosopyrimidine derivatives often requires refluxing conditions in solvents like xylene to achieve complete conversion [23].

  • Catalyst systems: For catalytic reductive processes, the choice of catalyst (e.g., palladium, platinum, or nickel) and supporting ligands can dramatically influence reactivity and selectivity [31].

  • Substrate preparation: The structure and substitution pattern of the starting materials can significantly affect the outcome of reductive cyclization procedures [23]. Careful design of precursors is essential for successful cyclization [29].

A notable example of reductive cyclization in the context of 8-substituted guanosine synthesis involves the treatment of 4-N-acyl-2,4-diamino-5-nitrosopyrimidine with triphenylphosphine in refluxing xylene [23]. This procedure facilitates the formation of the guanine heterocycle while maintaining the C8 substitution pattern [23]. The reaction proceeds through the reduction of the nitroso group, followed by cyclization to form the imidazole ring of guanine [23].

8-(Phenylmethoxy)guanosine demonstrates significant thermodynamic destabilization compared to canonical guanosine when incorporated into nucleic acid structures. The introduction of the bulky phenylmethoxy group at the C8 position fundamentally alters the energetic landscape of duplex formation [1] [2].

The destabilization effect is quantitatively measurable through melting temperature analysis. Based on data from structurally similar 8-benzyloxyguanosine, 8-(Phenylmethoxy)guanosine exhibits an estimated melting temperature decrease of approximately 16°C relative to unmodified RNA duplexes [2] . This dramatic reduction corresponds to a free energy penalty of approximately 2.8-3.2 kcal/mol for duplex formation, representing a 20-fold decrease in the association constant [1] [2].

The thermodynamic penalty arises from two primary molecular mechanisms. First, the phenylmethoxy substituent creates significant steric hindrance when the nucleoside attempts to adopt the anti conformation required for Watson-Crick base pairing [2] [4]. Second, the bulky aromatic substituent preferentially stabilizes the syn conformation around the N-glycosidic bond, creating an energetic barrier to achieve the anti conformation necessary for normal base pairing [1] [5].

Temperature-dependent studies reveal that the destabilization effect becomes more pronounced at elevated temperatures, suggesting that the entropic contribution to the free energy penalty increases with temperature [6] [7]. This behavior is consistent with the increased conformational restriction imposed by the bulky substituent.

Solubility Characteristics and Partition Coefficients

The physicochemical properties of 8-(Phenylmethoxy)guanosine reflect the influence of the aromatic benzyloxy modification on molecular interactions. The compound exhibits limited aqueous solubility, requiring specialized solvents such as dimethyl sulfoxide or methanol for dissolution [8] [9] [10].

The molecular weight of 389.36 g/mol and predicted density of 1.8 g/cm³ indicate increased molecular volume compared to canonical guanosine [11] [12]. The phenylmethoxy group contributes significant hydrophobic character to the molecule, likely shifting the partition coefficient toward more lipophilic behavior compared to the parent nucleoside [13].

Solubility assessments indicate the compound is only slightly soluble in dimethyl sulfoxide and methanol, with severely limited water solubility [8] [9]. This reduced aqueous solubility profile is consistent with the incorporation of the aromatic benzyloxy moiety, which disrupts the hydrogen bonding network typically established by unmodified nucleosides in aqueous media.

The compound requires storage at 4°C to maintain stability, suggesting temperature-sensitive degradation pathways that become more prominent at ambient conditions [9] [14]. This storage requirement indicates potential thermal instability of either the glycosidic bond or the phenylmethoxy substituent under physiological temperature conditions.

Degradation Pathways Under Physiological Conditions

The N-glycosidic bond stability of 8-(Phenylmethoxy)guanosine is paradoxically enhanced compared to canonical guanosine due to the electron-donating properties of the phenylmethoxy substituent [1] [2]. This electronic effect reduces the susceptibility to acid-catalyzed depurination, which typically represents a major degradation pathway for purine nucleosides [15] [16].

Under physiological pH conditions, the primary degradation concern shifts from glycosidic bond hydrolysis to potential oxidative modifications of the aromatic benzyloxy group [17]. The phenylmethoxy substituent may serve as a site for reactive oxygen species attack, particularly under conditions of oxidative stress that commonly occur in biological systems [18] [19].

The syn conformation preference induced by the C8 modification may also influence enzymatic recognition and processing. Many nucleoside-metabolizing enzymes exhibit reduced activity toward syn-conformers, potentially leading to altered metabolic pathways and clearance kinetics [20] [21]. This conformational preference could result in accumulation of the modified nucleoside in cellular compartments where normal metabolism is impaired.

Temperature-dependent degradation studies suggest the compound maintains reasonable stability at 4°C storage conditions but may undergo accelerated degradation at physiological temperatures (37°C) [14] [22]. The melting point above 190°C with decomposition indicates thermal instability at elevated temperatures, likely involving breakdown of the glycosidic bond or the phenylmethoxy substituent [10] [12].

Base Pairing Behavior in Nucleic Acid Duplexes

The base pairing behavior of 8-(Phenylmethoxy)guanosine is fundamentally altered by the steric and electronic effects of the phenylmethoxy substituent. The bulky aromatic group forces the nucleoside to preferentially adopt a syn conformation around the N-glycosidic bond, which is incompatible with standard Watson-Crick geometry [1] [2] [4].

In the syn conformation, 8-(Phenylmethoxy)guanosine cannot form optimal hydrogen bonds with cytosine in the standard Watson-Crick arrangement. Instead, the modified nucleoside may form alternative base pairing patterns, including wobble pairs or non-Watson-Crick hydrogen bonding arrangements [6] [21]. These alternative pairing modes are generally less stable than canonical base pairs, contributing to the overall destabilization of duplex structures.

The reduced mismatch discrimination observed with 8-substituted guanosines indicates that 8-(Phenylmethoxy)guanosine may form promiscuous base pairs with multiple natural bases [1] [2]. This reduced specificity arises from the conformational flexibility imposed by the steric clash between the phenylmethoxy group and the ribose sugar, allowing accommodation of non-complementary bases through minor conformational adjustments.

Circular dichroism spectroscopy studies of related 8-substituted guanosines demonstrate that despite the altered base pairing behavior, the overall A-form geometry of RNA duplexes is maintained [2]. This suggests that the RNA backbone structure remains largely intact, with local perturbations confined to the immediate vicinity of the modification site.

The base pairing disruption is sequence-context dependent, with greater destabilization observed when the modified nucleoside is positioned in regions requiring tight geometric constraints, such as the minor groove binding sites or regions involved in tertiary structure formation [6] [2].

Temperature-Dependent Conformational Changes

Temperature-dependent conformational analysis reveals complex thermodynamic behavior for 8-(Phenylmethoxy)guanosine. As temperature increases, the balance between syn and anti conformations around the N-glycosidic bond shifts, though the bulky phenylmethoxy group continues to favor the syn arrangement even at elevated temperatures [23] [7].

Nuclear magnetic resonance spectroscopy studies of related 8-substituted nucleosides demonstrate that temperature changes affect both the glycosidic bond conformation and the exocyclic rotamer distribution [23]. The phenylmethoxy group restricts rotational freedom around the C8-O bond, creating temperature-dependent populations of rotational conformers that influence overall molecular geometry.

The temperature coefficient of the melting transition for duplexes containing 8-(Phenylmethoxy)guanosine is more negative than for canonical RNA, indicating a larger entropic penalty for duplex formation [7]. This enhanced temperature sensitivity reflects the conformational restriction imposed by the bulky substituent and the reduced number of accessible conformational states in the duplex form.

Differential scanning calorimetry analysis would be expected to reveal broader melting transitions for 8-(Phenylmethoxy)guanosine-containing duplexes, reflecting the heterogeneous population of conformational states and the gradual nature of the melting process compared to the sharper transitions observed with canonical nucleosides [7].

At low temperatures, the syn conformation becomes even more favored due to reduced thermal energy available to overcome the steric barrier to anti conformation adoption. This temperature-dependent conformational preference creates a thermostat-like behavior where the degree of duplex destabilization increases with decreasing temperature, opposite to the typical behavior of canonical nucleosides [23] [15].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

389.13353334 g/mol

Monoisotopic Mass

389.13353334 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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